molecular formula C8H19NO5 B077646 Triethanolamine acetate CAS No. 14806-72-5

Triethanolamine acetate

Cat. No.: B077646
CAS No.: 14806-72-5
M. Wt: 209.24 g/mol
InChI Key: UPCXAARSWVHVLY-UHFFFAOYSA-N
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Description

Triethanolamine acetate is an organic compound that combines triethanolamine and acetic acid. It is a colorless, viscous liquid that is both a tertiary amine and a triol, meaning it has three hydroxyl groups. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethanolamine acetate is typically synthesized by the reaction of triethanolamine with acetic acid. The reaction is straightforward and involves mixing equimolar amounts of triethanolamine and acetic acid, followed by heating the mixture to facilitate the reaction. The reaction can be represented as follows:

N(CH2CH2OH)3+CH3COOHN(CH2CH2OH)3CH3COO\text{N(CH}_2\text{CH}_2\text{OH)}_3 + \text{CH}_3\text{COOH} \rightarrow \text{N(CH}_2\text{CH}_2\text{OH)}_3\text{CH}_3\text{COO} N(CH2​CH2​OH)3​+CH3​COOH→N(CH2​CH2​OH)3​CH3​COO

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of acetic acid to a reactor containing triethanolamine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion and high purity of the product. The resulting mixture is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products, including aldehydes and carboxylic acids.

    Reduction: The compound can also participate in reduction reactions, although these are less common. Reduction typically involves the conversion of the acetate group to an alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide or potassium iodide in polar solvents.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, hydroxides.

Scientific Research Applications

Triethanolamine acetate has a wide range of applications in scientific research:

Mechanism of Action

Triethanolamine acetate exerts its effects primarily through its ability to act as a surfactant and pH adjuster. As a surfactant, it lowers the interfacial tension between different phases, facilitating the formation of emulsions. As a pH adjuster, it can neutralize acids and bases, maintaining the desired pH in various formulations . The molecular targets and pathways involved include interactions with fatty acids and other amphiphilic molecules, leading to the stabilization of emulsions and solutions.

Comparison with Similar Compounds

    Diethanolamine: Similar to triethanolamine acetate but with two hydroxyl groups. It is less viscous and has different solubility properties.

    Monoethanolamine: Contains only one hydroxyl group and is more basic compared to this compound.

    Triethylamine: Lacks hydroxyl groups and is primarily used as a base in organic synthesis.

Uniqueness: this compound is unique due to its combination of three hydroxyl groups and an acetate group, which imparts both hydrophilic and hydrophobic properties. This makes it an excellent emulsifying agent and pH adjuster, with applications spanning multiple scientific and industrial fields .

Properties

CAS No.

14806-72-5

Molecular Formula

C8H19NO5

Molecular Weight

209.24 g/mol

IUPAC Name

tris(2-hydroxyethyl)azanium;acetate

InChI

InChI=1S/C6H15NO3.C2H4O2/c8-4-1-7(2-5-9)3-6-10;1-2(3)4/h8-10H,1-6H2;1H3,(H,3,4)

InChI Key

UPCXAARSWVHVLY-UHFFFAOYSA-N

SMILES

CC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CC(=O)[O-].C(CO)[NH+](CCO)CCO

Key on ui other cas no.

14806-72-5
67924-03-2

physical_description

Liquid

Pictograms

Irritant

Related CAS

67924-03-2

Synonyms

2,2',2''-nitrilotriethanol
triethanolamine
triethanolamine acetate
triethanolamine citrate
triethanolamine citrate (1:1)
triethanolamine copper salt
triethanolamine hydrochloride
triethanolamine iodohydrate
triethanolamine maleate
triethanolamine phosphate
triethanolamine sulfate
triethanolamine sulfate (2:1)
triethanolamine sulfite (1:1)
triethanolamine tartrate (1:1), (R-(R*,R*))-isomer
triethanolamine titanium salt
triethanolammonium chloride
trolamine

Origin of Product

United States

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